molecular formula C15H15N3O3S B5850766 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole

Cat. No.: B5850766
M. Wt: 317.4 g/mol
InChI Key: HEVWROOBMCVZGC-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety linked to a sulfonyl group and a methoxy-dimethylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,3-dimethylphenylamine and benzotriazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a sulfonylating agent like sulfonyl chloride. The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, modulating their activity. The sulfonyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound valuable for research in biochemistry and pharmacology.

Comparison with Similar Compounds

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole can be compared with other sulfonylbenzotriazole derivatives, such as:

    1-(4-Methylphenyl)sulfonylbenzotriazole: This compound lacks the methoxy and dimethyl groups, resulting in different chemical properties and reactivity.

    1-(4-Methoxyphenyl)sulfonylbenzotriazole: The absence of the dimethyl groups affects the compound’s steric and electronic properties.

    1-(4-Chlorophenyl)sulfonylbenzotriazole: The presence of a chlorine atom introduces different reactivity and potential biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-11(2)15(9-8-14(10)21-3)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWROOBMCVZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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